molecular formula C7H16ClNO B13514505 3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride

3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride

Cat. No.: B13514505
M. Wt: 165.66 g/mol
InChI Key: ZPXMVIRJRWAPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NOCl It is a derivative of propanamine, featuring a cyclopropyl group and a methoxy group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropylmethanol and methoxypropanamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols.

Scientific Research Applications

3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropan-1-amine hydrochloride: Similar in structure but lacks the cyclopropyl group.

    3-Amino-2-methoxypropan-1-ol hydrochloride: Contains an additional hydroxyl group.

Uniqueness

3-Cyclopropyl-2-methoxypropan-1-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-cyclopropyl-2-methoxypropan-1-amine;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-9-7(5-8)4-6-2-3-6;/h6-7H,2-5,8H2,1H3;1H

InChI Key

ZPXMVIRJRWAPEZ-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CC1)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.